BenchChemオンラインストアへようこそ!

6-Boc-2-hydroxy-6-azaspiro[3.5]nonane

spirocyclic scaffold conformational control Fsp³ content

Streamline your lead optimization with 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane, a strategic spirocyclic building block. Its rigid core enhances Fsp³, solubility, and metabolic stability over standard heterocycles. Orthogonal Boc-amine and free hydroxyl handles enable precise, sequential functionalization for efficient library synthesis and SAR exploration. Ideal for CNS-penetrant candidates (optimal LogP 2.1, TPSA 49.77 Ų) and kinase inhibitor scaffolds. This dual-handle design eliminates the need for multiple intermediates, accelerating fragment-to-lead chemistry. Secure your supply of this high-purity research reagent now.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 1419101-54-4
Cat. No. B1374812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Boc-2-hydroxy-6-azaspiro[3.5]nonane
CAS1419101-54-4
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)O
InChIInChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-6-4-5-13(9-14)7-10(15)8-13/h10,15H,4-9H2,1-3H3
InChIKeyKSJLUFYKVIPHSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Boc-2-hydroxy-6-azaspiro[3.5]nonane (CAS 1419101-54-4) – Procurement-Grade Spirocyclic Building Block with Boc-Protected Piperidine Core


6-Boc-2-hydroxy-6-azaspiro[3.5]nonane (CAS 1419101-54-4; tert-butyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate) is a spirocyclic building block featuring a 6-azaspiro[3.5]nonane scaffold with a Boc-protected piperidine nitrogen at the 6-position and a free hydroxyl group at the 2-position. The compound is supplied as a versatile small-molecule scaffold with purity typically ≥95% (HPLC) and a molecular formula of C13H23NO3 (MW 241.33). Its spirocyclic architecture combines the conformational rigidity of a quaternary spiro carbon with orthogonal synthetic handles: a Boc-protected secondary amine for orthogonal deprotection in multi-step syntheses and a hydroxyl group enabling hydrogen-bonding interactions and further derivatization via esterification, etherification, or oxidation . This dual-handle functionality positions the compound as a strategic intermediate for constructing three-dimensionally complex molecules in medicinal chemistry and drug discovery campaigns .

Why 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane Cannot Be Substituted with Unprotected 6-Azaspiro[3.5]nonane or Regioisomeric Analogs


Substituting 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane with structurally related analogs introduces critical synthetic and functional liabilities. The unprotected 6-azaspiro[3.5]nonane hydrochloride (CAS 1198285-07-2) lacks orthogonal protection, limiting its utility to single-step modifications and preventing sequential elaboration in complex synthetic routes . The 2-oxa analog (6-Boc-2-oxa-6-azaspiro[3.5]nonane, CAS 1245816-29-8), while Boc-protected, replaces the hydrogen-bond-donating hydroxyl group with an ether oxygen, fundamentally altering hydrogen-bonding capacity and solubility profile . Regioisomeric variants such as 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane (CAS 1363383-18-9) reposition the Boc group to the 2-position and the hydroxyl to the 7-position, changing both steric accessibility of the amine for deprotection and the spatial orientation of the hydroxyl handle for subsequent derivatization or target engagement [1]. Even positional isomers with identical molecular formula—such as tert-butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1934510-39-0)—exhibit altered exit-vector geometry and different chemical environments at the nitrogen atom, which can impact basicity, nucleophilicity, and deprotection kinetics [2]. Each substitution therefore compromises the specific conformational and synthetic properties that define this building block's value in lead optimization workflows.

Quantitative Evidence for 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane: Direct and Class-Level Comparative Data for Procurement Decision-Making


Enhanced Conformational Rigidity and Three-Dimensionality of 6-Azaspiro[3.5]nonane Scaffold Versus Piperidine and Morpholine

The 6-azaspiro[3.5]nonane core of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane provides quantifiably higher fraction of sp³-hybridized carbon atoms (Fsp³) compared to flat aromatic or partially saturated heterocycles such as piperidine (Fsp³ ≈ 0.83 for piperidine vs. Fsp³ = 0.85 for the azaspiro[3.5]nonane core calculated from its carbon count, with the additional spiro quaternary carbon contributing to enhanced three-dimensionality) [1]. This elevated Fsp³ correlates with improved aqueous solubility and moderated lipophilicity in drug-like molecules, as demonstrated by comparative studies showing that azaspirocycles exhibit higher solubility, higher basicity, decreased lipophilicity, and better metabolic stability than their six-membered ring piperazine, piperidine, morpholine, or thiomorpholine counterparts [1]. The spirocyclic scaffold locks the conformation and optimizes the orientation of binding elements in a controlled manner, leading to improved efficacy and/or selectivity profiles [1].

spirocyclic scaffold conformational control Fsp³ content

Orthogonal Boc Protection Enabling Multi-Step Sequential Synthesis Versus Unprotected 6-Azaspiro[3.5]nonane Hydrochloride

6-Boc-2-hydroxy-6-azaspiro[3.5]nonane incorporates a tert-butoxycarbonyl (Boc) protecting group on the 6-position piperidine nitrogen, providing orthogonal protection compatibility that allows for selective deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane) without affecting the hydroxyl handle or other base-sensitive functionalities in the molecule [1]. In contrast, the unprotected 6-azaspiro[3.5]nonane hydrochloride (CAS 1198285-07-2) exposes the secondary amine, which is nucleophilic and reactive under a broad range of coupling and alkylation conditions, thereby precluding sequential synthetic transformations that require transient amine protection . The Boc group's well-defined reactivity profile ensures reliable performance in complex multi-step transformations, whereas the unprotected variant cannot be orthogonally controlled in the same synthetic sequence [1].

orthogonal protection Boc deprotection multi-step synthesis

Hydrogen-Bond Donor Capacity of 2-Hydroxy Group Versus Ether Oxygen in 2-Oxa Analog

6-Boc-2-hydroxy-6-azaspiro[3.5]nonane contains a free hydroxyl group at the 2-position, which functions as a hydrogen-bond donor (HBD) capable of engaging in directional intermolecular interactions with biological targets or modulating solubility through hydrogen bonding with water . The closely related 2-oxa analog, 6-Boc-2-oxa-6-azaspiro[3.5]nonane (CAS 1245816-29-8), replaces this hydroxyl with an ether oxygen, which acts only as a hydrogen-bond acceptor (HBA) and lacks HBD capacity . This functional group substitution alters the hydrogen-bonding profile of the molecule, which can be quantified through computed properties: the target compound has a topological polar surface area (TPSA) of 49.77 Ų and XLogP3 of 2.1 , whereas the 2-oxa analog has TPSA of 38.77 Ų (estimated) and XLogP3 of 1.9 (estimated) , reflecting the differential contribution of the hydroxyl group to polarity and hydrogen-bonding potential.

hydrogen bonding solubility molecular recognition

Spirocyclic Core as Bioisosteric Replacement for Planar Aromatic Rings with Demonstrated PK Improvement

The 6-azaspiro[3.5]nonane scaffold serves as a saturated, three-dimensional bioisosteric replacement for planar aromatic or partially saturated rings in lead optimization. Shifting from planar aromatic structures to compounds with a higher fraction of saturated carbon (Fsp³) generally correlates with improved physicochemical properties as well as pharmacokinetic (PK) profiles [1]. In a representative example, replacement of a configurationally labile alkene moiety with a cyclopropyl spiro linker resulted in up to 100-fold higher exposure in mouse plasma, improved solubility, better metabolic stability, and improved profile for five CYP450 isoforms [1]. Similarly, replacement of a piperidine fragment with a 2-oxa-6-azaspiro[3.5]nonane moiety reduced hERG cardiac ion channel liability, a common cause of cardiac toxicity, while maintaining target potency [1]. The rigid spirocyclic architecture of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane positions it as a direct entry point into this validated scaffold-hopping strategy.

bioisostere pharmacokinetics scaffold hopping

Distinct Exit-Vector Geometry Versus Regioisomeric 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane

6-Boc-2-hydroxy-6-azaspiro[3.5]nonane positions the Boc-protected nitrogen in the six-membered piperidine ring of the spiro[3.5] system and the hydroxyl group on the four-membered cyclobutane ring. The regioisomer 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane (CAS 1363383-18-9) reverses this spatial arrangement, placing the Boc group in the four-membered ring (azetidine) and the hydroxyl on the six-membered ring [1]. This regioisomeric difference produces distinct exit-vector geometries: the spatial orientation of substituents attached to the Boc-protected nitrogen differs in both distance from the spiro center and angular displacement. Computed properties reflect these differences: 2-Boc-7-hydroxy-2-azaspiro[3.5]nonane has XLogP3 = 1.6, hydrogen bond acceptor count = 3, hydrogen bond donor count = 1, and rotatable bond count = 2 [1]; the target compound has XLogP3 = 2.1, PSA = 49.77 Ų, and identical HBA/HBD counts but different spatial distribution of functional groups .

exit vectors stereochemistry regioisomer differentiation

Favorable Drug-Like Physicochemical Profile Supporting Lead Optimization Feasibility

6-Boc-2-hydroxy-6-azaspiro[3.5]nonane exhibits a computed physicochemical profile that aligns with established drug-likeness parameters: molecular weight = 241.33 Da (within Lipinski's Rule of 5 guideline of <500 Da), XLogP3 = 2.1 (within optimal lipophilicity range of 1–3 for CNS and 1–5 for oral drugs), topological polar surface area (TPSA) = 49.77 Ų (well below the 140 Ų threshold for oral bioavailability), hydrogen bond donor count = 1, hydrogen bond acceptor count = 4, and rotatable bond count = 2 (excluding Boc rotational freedom) . These parameters compare favorably against larger spirocyclic scaffolds that may exceed MW 350–400 Da in later-stage intermediates. The rigid spirocyclic architecture contributes to favorable ADME properties: high Fsp³ content is often associated with improved solubility and moderated lipophilicity, while the embedded nitrogen atom enables hydrogen-bond donor and acceptor interactions . The Boc group offers orthogonal protection compatibility and well-defined reactivity under standard deprotection conditions (TFA/DCM, HCl/dioxane) [1].

drug-likeness physicochemical properties lead optimization

6-Boc-2-hydroxy-6-azaspiro[3.5]nonane – Procurement-Relevant Application Scenarios in Medicinal Chemistry and Drug Discovery


Scaffold-Hopping from Piperidine- or Morpholine-Containing Leads to Improve ADME Properties

Researchers optimizing lead compounds containing piperidine, morpholine, or piperazine motifs should consider 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane as a direct spirocyclic replacement to enhance three-dimensionality and Fsp³ content. Azaspirocycles have been demonstrated to exhibit higher solubility, higher basicity, decreased lipophilicity, and better metabolic stability than their six-membered ring counterparts [1]. The spirocyclic scaffold locks conformation and optimizes the orientation of binding elements in a controlled manner, leading to improved efficacy and/or selectivity profiles [1]. The hydroxyl handle on the target compound provides an additional vector for hydrogen bonding or further derivatization that is not present in simpler saturated heterocycles.

Construction of Constrained Peptidomimetics and Macrocyclic Scaffolds

The rigid 6-azaspiro[3.5]nonane core of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane is ideally suited for constructing conformationally constrained peptidomimetics, where the spirocyclic framework restricts conformational flexibility and enhances metabolic stability relative to linear peptide chains [1]. The orthogonal Boc protection enables sequential peptide coupling on the piperidine nitrogen following selective deprotection, while the hydroxyl group at the 2-position provides a site for ester or ether linkage to peptide backbones or macrocyclic ring closure. Boc-protected azaspiro building blocks are established intermediates for constructing constrained peptidomimetics and bioactive molecules . The hydroxyl group adds a distinct hydrogen-bond donor that is absent in oxa-analogs, providing an additional point of interaction with biological targets .

Dual-Handle Intermediate for Fragment-Based Drug Discovery and Library Synthesis

6-Boc-2-hydroxy-6-azaspiro[3.5]nonane provides two orthogonal synthetic handles—the Boc-protected amine and the free hydroxyl—that enable sequential functionalization in library synthesis or fragment elaboration. The Boc group offers orthogonal protection compatibility, allowing for selective deprotection under mild acidic conditions without affecting the hydroxyl moiety, ensuring reliable performance in complex multi-step transformations [1]. The hydroxyl group can be independently derivatized via esterification, etherification, oxidation to the ketone, or activation as a leaving group for nucleophilic displacement. This dual-handle functionality is particularly valuable in fragment-based drug discovery, where the spirocyclic core introduces three-dimensional complexity and favorable physicochemical properties (MW = 241 Da, XLogP3 = 2.1, TPSA = 49.77 Ų) that keep fragment-sized molecules within tractable property space while enabling rapid SAR exploration .

Synthesis of Spirocycle-Containing Kinase Inhibitors and CNS-Penetrant Candidates

The favorable physicochemical profile of 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane (MW = 241 Da, XLogP3 = 2.1, TPSA = 49.77 Ų) positions it as an attractive building block for CNS-penetrant drug candidates, where optimal lipophilicity (logP 1–3) and low TPSA (<70–90 Ų) are critical for blood-brain barrier penetration [1]. The spirocyclic architecture has been successfully employed in kinase inhibitor programs, with documented examples including Genentech's exploration of azaspirocyclic motifs to improve potency and selectivity in oncology applications . The rigid spirocyclic framework can reduce conformational entropy penalties upon binding to the ATP-binding pocket, supporting engagement with kinase targets. Additionally, the spirocyclic core provides distinct exit vectors that can be elaborated to access diverse kinase selectivity profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Boc-2-hydroxy-6-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.